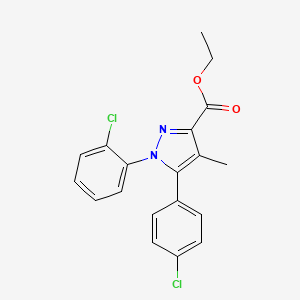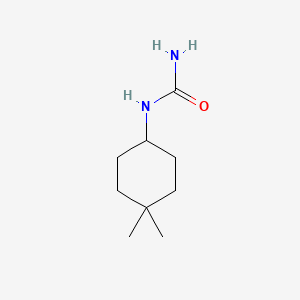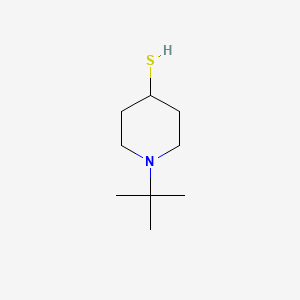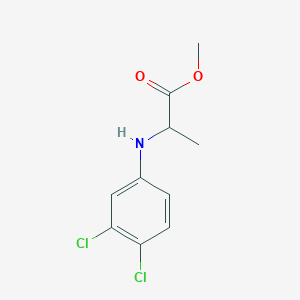![molecular formula C29H28O3 B8488539 ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate](/img/structure/B8488539.png)
ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate
Overview
Description
ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate is a complex organic compound with a unique structure that includes a benzyloxycyclopropyl group, an ethyl group, and a phenylethynyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzyloxycyclopropyl group: This can be achieved through the reaction of benzyl alcohol with cyclopropyl bromide in the presence of a base such as sodium hydride.
Attachment of the ethyl group: This step involves the alkylation of the intermediate product with ethyl iodide.
Formation of the phenylethynyl group: This can be done through a Sonogashira coupling reaction between a phenylacetylene derivative and the intermediate product.
Esterification: The final step involves the esterification of the intermediate product with benzoic acid in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate can be compared with other similar compounds, such as:
Ethyl4-[4-(1-benzyloxycyclopropyl)-3-methyl-phenylethynyl]-benzoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl4-[4-(1-benzyloxycyclopropyl)-3-propyl-phenylethynyl]-benzoate: Similar structure but with a propyl group instead of an ethyl group.
Ethyl4-[4-(1-benzyloxycyclopropyl)-3-ethyl-phenylethynyl]-benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C29H28O3/c1-3-25-20-23(11-10-22-12-15-26(16-13-22)28(30)31-4-2)14-17-27(25)29(18-19-29)32-21-24-8-6-5-7-9-24/h5-9,12-17,20H,3-4,18-19,21H2,1-2H3 |
InChI Key |
GGTTXTQMUROWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C(=O)OCC)C3(CC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid,[5-amino-2-(dimethylamino)-2'-fluoro[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8488457.png)
![4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8488466.png)
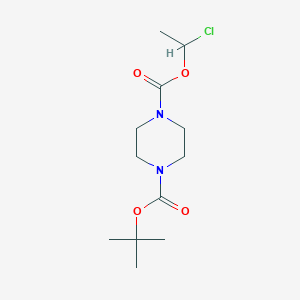

![N-[2,6-Diethyl-2,3,6-trimethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B8488498.png)
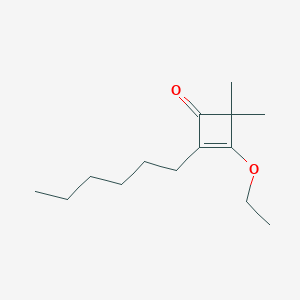


![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(2-naphthalenyl)-](/img/structure/B8488518.png)
![3-Benzo[1,3]dioxol-5-yl-acrylamide](/img/structure/B8488523.png)
